molecular formula C21H26O5 B1675922 Malabaricone C CAS No. 63335-25-1

Malabaricone C

Cat. No.: B1675922
CAS No.: 63335-25-1
M. Wt: 358.4 g/mol
InChI Key: HCOZRFYGIFMIEX-UHFFFAOYSA-N
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Description

Malabaricone C is a naturally occurring diarylnonanoid compound found in the dried fruit arils of Myristica fragrans (nutmeg) and Myristica malabarica. It is known for its diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties .

Mechanism of Action

Target of Action

Malabaricone C (Mal C) primarily targets T-cells and sphingomyelin synthase (SMS) . T-cells play a crucial role in the immune response, and their hyper-activation can lead to immunological disorders . SMS is a membrane protein responsible for sphingolipid biosynthesis .

Mode of Action

Mal C interacts with its targets in several ways. It inhibits mitogen-induced T-cell proliferation and cytokine secretion, significantly reducing cellular thiols in lymphocytes . It also inhibits SMS, thereby affecting sphingolipid biosynthesis .

Biochemical Pathways

Mal C modulates cellular redox pathways, leading to anti-inflammatory effects . It inhibits the phosphorylation of ERK/JNK induced by concanavalin A and the DNA binding of NF-κB . These actions suppress T-cell proliferation and effector functions .

Result of Action

The molecular and cellular effects of Mal C’s action include the inhibition of T-cell proliferation and cytokine secretion, reduction of cellular thiols in lymphocytes, and suppression of T-cell effector functions . These effects contribute to its anti-inflammatory properties .

Action Environment

It’s worth noting that mal c is derived from plants of the family myristicaceae, specifically the dried fruit arils ofMyristica fragrans and Myristica malabarica . These plants have been used in traditional medicinal preparations in India (in Ayurveda) and China , suggesting that the compound may be influenced by factors such as extraction method, storage conditions, and formulation.

Biochemical Analysis

Biochemical Properties

Malabaricone C interacts with various biomolecules, playing a significant role in biochemical reactions. It inhibits mitogen-induced T-cell proliferation and cytokine secretion . It also significantly reduces cellular thiols in lymphocytes .

Cellular Effects

This compound influences cell function by modulating cellular redox . It suppresses T-cell proliferation and effector functions ex vivo . It also exhibits cytotoxicity to A549, HL-60, and MCF-7 cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits sphingomyelin synthase 1 (SMS1) and SMS2 activity in cell lysates . It also inhibits concanavalin A-induced phosphorylation of ERK/JNK and DNA binding of NF-κB .

Temporal Effects in Laboratory Settings

Over time, this compound shows changes in its effects in laboratory settings. It decreases body weight gain, hepatic steatosis, and hepatic and plasma triglyceride levels in a mouse model of high-fat diet-induced obesity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a dose of 0.1% in the diet, it shows significant effects on body weight gain and hepatic steatosis .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as sphingomyelin synthase 1 (SMS1) and SMS2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Malabaricone C can be synthesized through various chemical methods. One efficient method involves a cross-metathesis strategy. This method has been optimized to produce this compound in sufficient quantities for pharmacological studies .

Industrial Production Methods

The industrial production of this compound primarily relies on the extraction from natural sources, such as the arils of Myristica fragrans and Myristica malabarica. The extraction process involves solvent extraction followed by purification steps to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

Malabaricone C undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

1-(2,6-dihydroxyphenyl)-9-(3,4-dihydroxyphenyl)nonan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O5/c22-16-13-12-15(14-20(16)26)8-5-3-1-2-4-6-9-17(23)21-18(24)10-7-11-19(21)25/h7,10-14,22,24-26H,1-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOZRFYGIFMIEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C(=O)CCCCCCCCC2=CC(=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40212721
Record name Malabaricone C
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Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Malabaricone C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005798
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

63335-25-1
Record name Malabaricone C
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Record name Malabaricone C
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malabaricone C
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Record name Malabaricone C
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Record name Malabaricone C
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Malabaricone C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005798
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

119 - 121 °C
Record name Malabaricone C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005798
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Malabaricone C acts as a natural inhibitor of sphingomyelin synthase (SMS), a membrane protein crucial for sphingolipid biosynthesis. [] By inhibiting SMS, this compound disrupts the production of sphingomyelin (SM) and diacylglycerol (DAG), key lipids involved in membrane fluidity, lipid metabolism, and signal transduction. [] This inhibition leads to reduced lipid droplet formation and improved glucose tolerance. []

A: this compound induces the expression of heme oxygenase-1 (HO-1) in a dose- and time-dependent manner in rat aortic smooth muscle cells (RASMCs). [] This induction is mediated through the activation of the PI3K/AKT pathway and subsequent nuclear translocation of Nrf2, a key regulator of HO-1 expression. []

A: Research suggests that this compound induces LMP in MCF-7 human breast cancer cells, leading to the release of cathepsin B and Bid cleavage. [] This event precedes mitochondrial damage and suggests that LMP might be an early trigger in the caspase-independent, but cathepsin B and t-Bid-dependent intrinsic mitochondrial apoptotic pathway. []

A: The molecular formula of this compound is C21H26O5 and its molecular weight is 358.43 g/mol. []

A: Structural elucidation of this compound has been achieved through extensive spectroscopic analyses, including NMR (1H and 13C) and mass spectrometry. [, ] Detailed spectral data can be found in various research publications. [, , ]

A: While specific studies on the material compatibility of this compound are limited, its incorporation into epoxy coatings for mild steel and aluminium-6061 alloy to provide anticorrosive and antimicrobial properties has been reported. [] This suggests potential compatibility with certain materials, but further research is needed to understand its broader material compatibility profile.

A: Methylation or reduction of this compound resulted in diminished antimicrobial activity, indicating the importance of the phenolic hydroxyl groups for its biological activity. []

A: this compound exhibited stronger anti-α-glucosidase activity compared to other isolated compounds from Myristica fragrans. [] This suggests a specific structural feature of this compound contributes to its inhibitory activity, but further SAR studies are needed to pinpoint the essential moieties.

A: this compound demonstrated efficacy in reducing blood pressure and attenuating cardiovascular remodeling in deoxycorticosterone acetate (DOCA)-salt hypertensive rats. [] It also exhibited significant anti-hypertensive effects by reducing oxidative stress and organ hypertrophy, while improving endothelial and vascular functions. []

A: this compound has been studied in various cell-based assays including: * Inhibition of violacein production in Chromobacterium violaceum CV026 [] * Inhibition of pyocyanin production and biofilm formation in Pseudomonas aeruginosa PAO1 [] * Cytotoxicity against human breast cancer MCF-7 cell line [] * Inhibition of proliferation and migration in rat aortic smooth muscle cells (RASMCs) [] * Cytotoxic activity against gastric cancer cells []

A: this compound has shown efficacy in the following animal models: * High-fat diet-induced obesity in mice [] * Deoxycorticosterone acetate (DOCA)-salt hypertensive rats [] * Indomethacin-induced gastric ulceration in mice [, , ] * Psoriasis-like skin inflammation in mice []

ANone: There is no mention of clinical trials conducted with this compound in the provided research abstracts.

ANone: Currently, there is no information available on resistance or cross-resistance mechanisms related to this compound in the provided research abstracts.

A: Acute toxicity studies in mice showed no signs of inflammation, necrosis, or hemorrhaging in liver and kidney tissues, suggesting this compound might be a suitable candidate for further development. []

A: Various analytical methods have been employed to characterize and quantify this compound: * High-performance liquid chromatography (HPLC) [] * Nuclear magnetic resonance (NMR) spectroscopy [] * Mass spectrometry (MS) [] * Desorption electrospray ionization mass spectrometry (DESI-MS) for tissue imaging []

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